molecular formula C14H15NO5 B14196553 4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid CAS No. 918486-80-3

4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid

Cat. No.: B14196553
CAS No.: 918486-80-3
M. Wt: 277.27 g/mol
InChI Key: GNYDRHTURFVKGO-UHFFFAOYSA-N
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Description

4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid: is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, combines the indole moiety with a butanoic acid group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid typically involves multiple steps, starting with the preparation of the indole core. One common method involves the reaction of 1H-indole-3-carbaldehyde with appropriate reagents to introduce the hydroxymethyl group . This is followed by esterification or amidation reactions to attach the butanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts and specific reaction conditions, such as controlled temperature and pH, are often employed to facilitate the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield indole-3-carboxylic acid derivatives, while reduction can produce indole-3-methanol derivatives .

Scientific Research Applications

4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, such as:

Uniqueness

What sets 4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid apart is its unique combination of the indole core with a butanoic acid group. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .

Properties

CAS No.

918486-80-3

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

4-[2-(hydroxymethyl)-1H-indole-3-carbonyl]oxybutanoic acid

InChI

InChI=1S/C14H15NO5/c16-8-11-13(9-4-1-2-5-10(9)15-11)14(19)20-7-3-6-12(17)18/h1-2,4-5,15-16H,3,6-8H2,(H,17,18)

InChI Key

GNYDRHTURFVKGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)CO)C(=O)OCCCC(=O)O

Origin of Product

United States

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